molecular formula C7H4IN B12042315 2-(Iodoethynyl)pyridine

2-(Iodoethynyl)pyridine

Cat. No.: B12042315
M. Wt: 229.02 g/mol
InChI Key: MPPYNDIVYHMJNR-UHFFFAOYSA-N
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Description

2-(Iodoethynyl)pyridine is an organic compound with the molecular formula C7H4IN It is a derivative of pyridine, where an iodoethynyl group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodoethynyl)pyridine typically involves the reaction of 2-ethynylpyridine with iodine. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Iodoethynyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other alkynes or aryl halides.

    Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with copper iodide as a co-catalyst. The reactions are usually carried out in solvents like tetrahydrofuran or toluene.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the iodine atom.

    Coupling Reactions: Products include biaryl compounds or conjugated alkynes.

    Oxidation and Reduction Reactions: Products include carbonyl compounds or alkanes, respectively.

Scientific Research Applications

2-(Iodoethynyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to form strong carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-(Iodoethynyl)pyridine depends on the specific application. In coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds. In biological applications, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Iodoethynyl)phenylethynylpyridine
  • 3-(2-Iodoethynyl)phenylethynylpyridine
  • 2-(5-Iodoethynyl-2,4-dimethylphenylethynyl)pyridine

Uniqueness

2-(Iodoethynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for forming diverse products. Its ability to participate in a wide range of chemical reactions, including substitution, coupling, and oxidation-reduction, makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C7H4IN

Molecular Weight

229.02 g/mol

IUPAC Name

2-(2-iodoethynyl)pyridine

InChI

InChI=1S/C7H4IN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H

InChI Key

MPPYNDIVYHMJNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CI

Origin of Product

United States

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